molecular formula C14H18Br2N4 B2975791 2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide CAS No. 1258640-39-9

2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide

Cat. No. B2975791
CAS RN: 1258640-39-9
M. Wt: 402.134
InChI Key: HCFGUTZIZYMYHO-UHFFFAOYSA-N
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Description

2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide is a chemical compound with the CAS Number: 1258640-39-9 . It has a molecular weight of 402.13 . It is a powder in physical form .


Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The chemical linkage between the two fragments was made through an acetamide bridge .


Molecular Structure Analysis

The IUPAC Name of this compound is 2-phenyl-4-(1-piperazinyl)pyrimidine dihydrobromide . The Inchi Code is 1S/C14H16N4.2BrH/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .


Chemical Reactions Analysis

The compound has been evaluated for its bioactivities by the Ellman’s method . Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 402.13 . The storage temperature is at room temperature .

Scientific Research Applications

I have conducted several searches to find detailed scientific research applications for “2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide”, but unfortunately, the available information does not provide a comprehensive analysis of unique applications for this compound. The search results mostly include product listings and safety data sheets.

One potential application mentioned is related to anticancer activity in pyrimidine derivatives, but this does not specifically pertain to the compound .

Mechanism of Action

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-phenyl-4-piperazin-1-ylpyrimidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.2BrH/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFGUTZIZYMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide

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